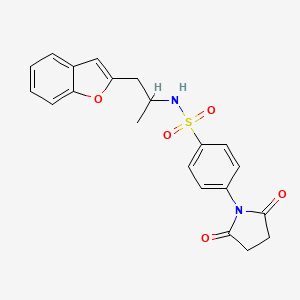

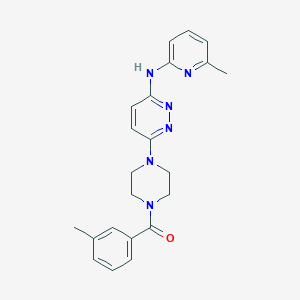

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide and related compounds involves multiple steps, including the formation of benzenesulfonamide derivatives and the coupling of various chemical fragments. In the context of similar compounds, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, involving structure-activity relationship (SAR) studies and biochemical characterization . Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which were coupled using N,N-carbonyldiimidazole (CDI) as a reagent, and their structures were confirmed by spectral data . These methods provide a foundation for the synthesis of the compound , suggesting that similar techniques and reagents may be employed.

Molecular Structure Analysis

The molecular structure of this compound would likely involve interactions between the benzofuran moiety and the benzenesulfonamide group. In related research, the docking of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) indicated potential hydrogen bond interactions with catalytic amino acid residues . This suggests that the benzofuran derivative may also exhibit specific interactions with biological targets, which could be elucidated through similar docking studies.

Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamide derivatives can be complex, as evidenced by the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, which included a rare 1,2-alkynyl migration onto a gold carbenoid . This indicates that the compound may also undergo unique chemical reactions, potentially involving catalysis or migration processes that could be explored in further studies.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can provide insights. For instance, the benzenesulfonamide derivatives synthesized as kynurenine 3-hydroxylase inhibitors and the hybrid anticonvulsants likely have distinct solubility, stability, and reactivity profiles that could inform the properties of the compound . Additionally, the anticonvulsant screening and metabolic stability assessments performed on related compounds could suggest similar evaluations for determining the pharmacokinetic and toxicological properties of the benzofuran derivative.

Applications De Recherche Scientifique

Transfer Hydrogenation Catalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, related to the compound , have been studied for their role as ligands in transfer hydrogenation reactions. These compounds formed complexes that exhibited high catalytic activity in the transfer hydrogenation of various substrates. Notably, the reactions could be conducted under air, without the need for basic additives or halide abstractors, indicating a robust and practical application of these compounds in catalysis (Ruff et al., 2016).

Propriétés

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-14(12-17-13-15-4-2-3-5-19(15)28-17)22-29(26,27)18-8-6-16(7-9-18)23-20(24)10-11-21(23)25/h2-9,13-14,22H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPJXCHXUHMUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2522103.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)

![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)